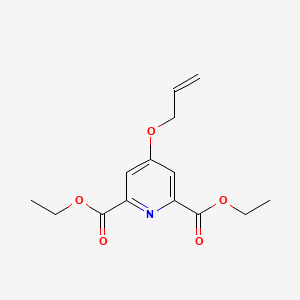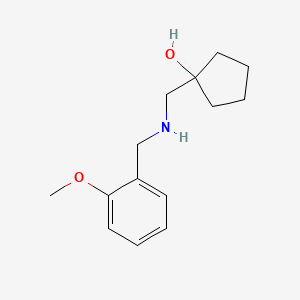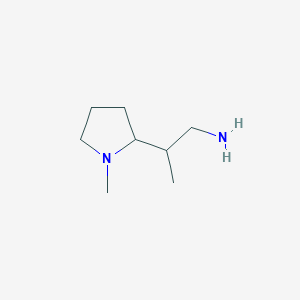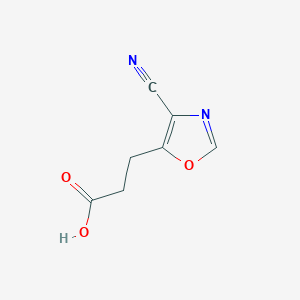
2,2',2''-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:
Formation of the tetraazacyclododecane core: This step involves the cyclization of linear precursors under specific conditions to form the tetraazacyclododecane ring.
Functionalization of the core:
Final modifications: The addition of the hydroxy and diphosphonopropyl groups is carried out in the final steps, often involving selective protection and deprotection strategies to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The process is designed to minimize waste and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The acetic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. The compound’s reactivity and specificity are influenced by the spatial arrangement of these donor atoms and the overall geometry of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar ability to form stable metal complexes.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional donor atoms, providing enhanced binding properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A compound with a similar tetraazacyclododecane core but different functional groups.
Uniqueness
2,2’,2’'-(10-(2-((4-((3-Hydroxy-3,3-diphosphonopropyl)(methyl)amino)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to the presence of hydroxy and diphosphonopropyl groups, which enhance its reactivity and specificity in forming complexes. These functional groups also provide additional sites for chemical modifications, making the compound versatile for various applications.
Properties
Molecular Formula |
C24H48N6O14P2 |
|---|---|
Molecular Weight |
706.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[(3-hydroxy-3,3-diphosphonopropyl)-methylamino]butylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H48N6O14P2/c1-26(7-4-24(38,45(39,40)41)46(42,43)44)6-3-2-5-25-20(31)16-27-8-10-28(17-21(32)33)12-14-30(19-23(36)37)15-13-29(11-9-27)18-22(34)35/h38H,2-19H2,1H3,(H,25,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |
InChI Key |
WYPQHGUUXJVXPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)






![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)
